molecular formula C21H15FN2OS B2965830 N-[3-(1,3-benzothiazol-2-yl)phenyl]-2-(4-fluorophenyl)acetamide CAS No. 922700-61-6

N-[3-(1,3-benzothiazol-2-yl)phenyl]-2-(4-fluorophenyl)acetamide

Cat. No.: B2965830
CAS No.: 922700-61-6
M. Wt: 362.42
InChI Key: FFQWVAKSMIWJED-UHFFFAOYSA-N
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Description

N-[3-(1,3-benzothiazol-2-yl)phenyl]-2-(4-fluorophenyl)acetamide is a synthetic small molecule featuring a benzothiazole core, a structure recognized as a privileged scaffold in medicinal chemistry due to its diverse pharmacological potential . This compound is of significant interest in early-stage research for its potential as a molecular probe to investigate various biological pathways. The benzothiazole nucleus is extensively studied for a range of activities, including antimicrobial, anticancer, antitubercular, and anti-inflammatory properties, making derivatives like this one valuable starting points for drug discovery and chemical biology . Its mechanism of action is likely multifaceted, as benzothiazoles have been reported to interact with enzymatic targets such as mitogen-activated protein kinases (MAPKs); for instance, a structurally related benzothiazole compound has been identified as an inhibitor of MAPK14 (p38α), a key protein in cellular stress and inflammatory signaling pathways . Researchers can utilize this compound in various assays, including in vitro screening against specific therapeutic targets, structure-activity relationship (SAR) studies to optimize potency and selectivity, and as a building block for the synthesis of more complex chemical entities. The compound is intended for use in laboratory research applications only. It is strictly For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

N-[3-(1,3-benzothiazol-2-yl)phenyl]-2-(4-fluorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15FN2OS/c22-16-10-8-14(9-11-16)12-20(25)23-17-5-3-4-15(13-17)21-24-18-6-1-2-7-19(18)26-21/h1-11,13H,12H2,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFQWVAKSMIWJED-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)C3=CC(=CC=C3)NC(=O)CC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15FN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-[3-(1,3-benzothiazol-2-yl)phenyl]-2-(4-fluorophenyl)acetamide typically involves the following steps:

Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the above synthetic routes to achieve higher yields and purity. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzothiazole ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can occur at the carbonyl group, converting it to an alcohol.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used under mild conditions.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

    Substitution: Halogenating agents, nitrating agents, or alkylating agents can be used under appropriate conditions.

Major Products:

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-[3-(1,3-benzothiazol-2-yl)phenyl]-2-(4-fluorophenyl)acetamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound can interact with enzymes, receptors, or other proteins, leading to inhibition or activation of their functions.

    Pathways Involved: It may modulate signaling pathways related to cell growth, apoptosis, or inflammation, contributing to its biological activities.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Acetamide Moiety

a) Halogen-Substituted Phenyl Groups
  • N-[3-(1,3-Benzothiazol-2-yl)phenyl]-2-(4-chlorophenyl)acetamide (): Replacing the 4-fluorophenyl group with 4-chlorophenyl introduces a heavier halogen (Cl vs. F), increasing molecular weight (MW: ~330 vs. ~316) and lipophilicity (logP: ~3.8 vs. ~3.2). Chlorine’s stronger electron-withdrawing effect may enhance stability but reduce solubility.
  • N-[3-(1,3-Benzothiazol-2-yl)phenyl]-2-(4-methylphenoxy)acetamide (): Substituting fluorine with a 4-methylphenoxy group introduces an ether linkage and methyl group. This increases steric bulk (MW: ~380) and may alter binding kinetics. The methylphenoxy moiety could enhance membrane permeability but reduce specificity due to increased hydrophobicity .
b) Heterocyclic Modifications
  • N-(1,3-Benzothiazol-2-yl)-2-(4-methylpiperazin-1-yl)acetamide ():
    Replacing the 4-fluorophenyl group with a 4-methylpiperazine ring introduces basicity (pKa ~8.5) and water solubility. This analog showed moderate anticancer activity (IC₅₀: 12–18 µM) in preliminary screenings, attributed to piperazine’s ability to modulate cellular uptake .
  • 2-[[3-(4-Fluorophenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]-N-[4-(trifluoromethoxy)phenyl]acetamide ():
    Incorporation of a pyrimidoindole ring and trifluoromethoxy group increases complexity (MW: ~536) and introduces multiple hydrogen-bonding sites. The trifluoromethoxy group enhances metabolic stability, making this analog a candidate for prolonged therapeutic action .

Physicochemical and Pharmacokinetic Properties

  • Lipophilicity: Fluorine and chlorine substituents increase logP (3.2–3.8), favoring blood-brain barrier penetration but risking off-target effects. The methylphenoxy analog (logP ~4.1) may require formulation aids for solubility .
  • Metabolic Stability : Fluorine reduces oxidative metabolism, while piperazine and trifluoromethoxy groups enhance resistance to cytochrome P450 enzymes .
  • Synthetic Accessibility : The target compound and its 4-chloro analog are synthesized via straightforward coupling reactions (e.g., DMF/K₂CO₃), whereas pyrimidoindole derivatives require multi-step protocols .

Key Research Findings

  • Anticancer Potential: Benzothiazole analogs with electron-withdrawing groups (e.g., F, Cl) show superior cytotoxicity compared to alkyl or alkoxy variants, likely due to enhanced DNA intercalation .
  • Biofilm Inhibition : Fluorophenylacetamide derivatives with sulfur linkages (e.g., thioacetamide in ) exhibit biofilm disruption in Gram-positive bacteria, suggesting a role in antimicrobial therapy .
  • Structural Insights : X-ray crystallography of the 4-chloro analog () reveals planar benzothiazole and acetamide moieties, facilitating π-π stacking with biological targets .

Biological Activity

N-[3-(1,3-benzothiazol-2-yl)phenyl]-2-(4-fluorophenyl)acetamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This compound features a unique structure that combines a benzothiazole moiety with a phenyl group and an acetamide functional group, which may confer various pharmacological properties.

Molecular Structure and Properties

  • Molecular Formula : C15H12FN2OS
  • Molecular Weight : Approximately 272.34 g/mol

The presence of the benzothiazole unit is significant as it has been associated with various biological activities, including antimicrobial and anticancer properties. The 4-fluorophenyl group may enhance the compound's binding affinity to specific biological targets, potentially increasing its efficacy.

Antimicrobial Properties

Research indicates that compounds containing benzothiazole often exhibit antimicrobial activity. This compound has shown potential in inhibiting bacterial growth. This activity is believed to result from its ability to disrupt bacterial cell membranes and interfere with DNA synthesis, leading to cell death.

Anticancer Activity

The compound has also been investigated for its anticancer properties. Similar compounds have demonstrated cytotoxic effects against various cancer cell lines, including colorectal (HCT-116) and lung (A549) cancer cells. For instance, related benzothiazole derivatives have shown IC50 values indicating significant cytotoxicity, suggesting that this compound may also possess similar effects .

The mechanism by which this compound exerts its biological effects may involve:

  • Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites, blocking substrate access.
  • Receptor Binding : It can interact with cellular receptors, modulating their activity and influencing downstream signaling pathways.
  • Pathway Modulation : The compound could affect various cellular pathways such as apoptosis or cell cycle regulation .

Structure-Activity Relationship (SAR)

A study focused on the SAR of benzothiazole derivatives highlighted that the introduction of electron-withdrawing groups significantly enhances anticancer activity. For example, compounds with fluorine substituents showed improved cytotoxic profiles compared to those without such modifications .

Comparative Analysis of Similar Compounds

A comparison of this compound with structurally similar compounds reveals distinct differences in biological activity:

Compound NameStructureBiological Activity
N-(1,3-benzothiazol-2-yl)-2-phenylacetamideStructureModerate antibacterial activity
2-(2,4-dichlorophenyl)-1,3-benzothiazoleStructureNotable anticancer properties
N-(4-chloro-1,3-benzothiazol-2-yl)-N-isopropylacetamideStructureLow cytotoxicity

The unique combination of the benzothiazole moiety with a 4-fluorophenyl group in this compound may impart specific antibacterial properties and enhance binding affinity compared to these similar compounds.

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